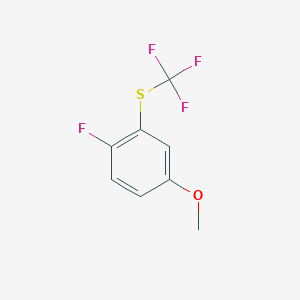

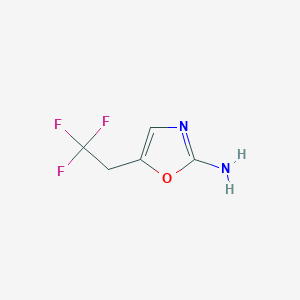

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically involve identifying the compound’s molecular formula, its structure, and possibly its purpose or role in various applications.

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs (like temperature, pressure), and the yield of the reaction.Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds between atoms, and its electron distribution.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility) and chemical properties (like reactivity, stability).Wissenschaftliche Forschungsanwendungen

Fluorination and Derivative Formation

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene and its derivatives are extensively used in the fluorination of ketones and other organic molecules. The compound acts as a fluorine atom transfer reagent in various chemical processes. For instance, it's been employed in direct regiospecific fluorofunctionalization of the u-carbonyl position in ketones without prior activation of the target molecules, yielding α-fluoro derivatives with high specificity and yield (Stavber, Jereb, & Zupan, 2002).

Crystal Structure and Molecular Interaction

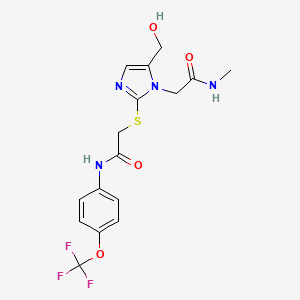

The compound is also significant in the synthesis and analysis of crystal structures. Its ability to form specific structural arrangements is studied for its potential applications in material science and pharmaceuticals. For example, the synthesis of specific derivatives of 1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene, like 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been reported, detailing the crystal structure and intermolecular interactions within the crystal lattice (Liang, 2009).

Nucleophilic Aromatic Substitution

The compound serves as a precursor for nucleophilic aromatic substitution reactions. These reactions are fundamental in organic chemistry for introducing various functional groups into aromatic systems. The fluoro and methoxy groups in the compound significantly influence the reactivity and selectivity of these reactions. Research indicates successful application in synthesizing novel (pentafluorosulfanyl)benzenes with unique substitution patterns (Ajenjo, Greenhall, Zarantonello, & Beier, 2016).

Material Science and Liquid Crystal Studies

In material science, especially in the study of liquid crystals, the compound's derivatives are of interest due to their molecular ordering properties. Detailed computational analysis of molecular ordering, focusing on translatory and orientational motions, provides insights into the peculiarities of molecular ordering and helps in the construction of models for the structures in different interaction modes (Ojha & Pisipati, 2003).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the possible hazards it might pose to health or the environment.

Zukünftige Richtungen

This involves discussing potential future research directions or applications for the compound.

Please consult with a chemical expert or a relevant database for specific information on “1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene”.

Eigenschaften

IUPAC Name |

1-fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4OS/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUPQHJCYRSPKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-acetamido-2-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2813211.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2813232.png)

![2-(4-fluorophenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2813233.png)